molecular formula C16H15FO2 B1327601 3-(3-Fluorophenyl)-2'-methoxypropiophenone CAS No. 898788-71-1

3-(3-Fluorophenyl)-2'-methoxypropiophenone

Cat. No. B1327601
M. Wt: 258.29 g/mol
InChI Key: SWCCSHDSGROSEX-UHFFFAOYSA-N
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Description

The compound “3-(3-Fluorophenyl)-2’-methoxypropiophenone” is likely a derivative of propiophenone, which is an aromatic ketone. The presence of a fluorophenyl group and a methoxy group may influence its properties and reactivity .


Molecular Structure Analysis

The molecular structure of this compound would likely be influenced by the presence of the fluorophenyl and methoxy groups. These groups could potentially affect the compound’s conformation and electronic properties .


Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the ketone group, which is a common site of reactivity in organic compounds. The fluorophenyl and methoxy groups could also influence its reactivity .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. The presence of the fluorophenyl and methoxy groups could potentially affect properties such as polarity, solubility, and stability .

Scientific Research Applications

Antitumor Agents

  • A study by Chou et al. (2010) discusses the synthesis and evaluation of new drug candidates including analogs of 2-(3-fluorophenyl)-6-methoxyquinolin-4-one, demonstrating significant inhibitory activity against tumor cell lines. These compounds, including 3b, which is closely related to 3-(3-Fluorophenyl)-2'-methoxypropiophenone, show promise as antitumor agents.

Chemical Synthesis and Photochemistry

  • Research by Das et al. (1981) involves the study of reactions of carbonyl triplets with phenols, including compounds similar to 3-(3-Fluorophenyl)-2'-methoxypropiophenone, contributing to the understanding of photochemical reactions in organic chemistry.

Kinase Inhibitors

  • The work of Schroeder et al. (2009) focuses on substituted N-(4-(2-aminopyridin-4-yloxy)-3-fluoro-phenyl)-1-(4-fluorophenyl)-2-oxo-1,2-dihydropyridine-3-carboxamides as potent and selective Met kinase inhibitors. This highlights the role of fluorophenyl compounds in the development of targeted cancer therapies.

Synthetic Chemistry

  • Derks and Wynberg (1983) discuss the synthesis of hexadeuterated diethylstilbestrol from 4-methoxypropiophenone derivatives, indicating the utility of such compounds in advanced synthetic chemistry. Source
  • Shi et al. (1996) explore the synthesis of fluorine-bearing pyrazolones, pyrimidines, coumarines, and benzothiopyranones using 2-fluoro-3-methoxyacrylic acid derivatives, demonstrating the versatility of fluorophenyl compounds in creating diverse heterocyclic structures. Source
  • Tanaka et al. (2001) developed 2-(3,5,6-trifluoro-2-hydroxy-4-methoxyphenyl)benzoxazole and related compounds for use as fluorescent probes sensitive to pH and metal cations, leveraging the unique properties of fluorophenyl compounds. Source
  • Kim, Robertson, and Guiver (2008) used sulfonated 4-fluorobenzophenone derivatives for the synthesis of poly(arylene ether sulfone) copolymers, highlighting the application in materials science and polymer chemistry. Source
  • Rosenblum et al. (1998) discuss the design and evaluation of SCH 58235, a cholesterol absorption inhibitor, which utilizes fluorophenyl compounds in its structure. This illustrates the use in pharmaceutical development for metabolic disorders. Source

Future Directions

The potential applications of this compound would likely depend on its properties and reactivity. Similar compounds have been used in various fields, including medicinal chemistry, suggesting potential future directions for research .

properties

IUPAC Name

3-(3-fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FO2/c1-19-16-8-3-2-7-14(16)15(18)10-9-12-5-4-6-13(17)11-12/h2-8,11H,9-10H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWCCSHDSGROSEX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1C(=O)CCC2=CC(=CC=C2)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30644512
Record name 3-(3-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

258.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Fluorophenyl)-2'-methoxypropiophenone

CAS RN

898788-71-1
Record name 3-(3-Fluorophenyl)-1-(2-methoxyphenyl)propan-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30644512
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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